Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C27H34N4O5 and its molecular weight is 494.592. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research has been dedicated to synthesizing novel heterocyclic compounds, including derivatives of tetrahydropyrimidines, to explore their potential biological activities. For instance, novel heterocyclic compounds synthesized from visnaginone and khellinone derivatives have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings underscore the importance of synthetic chemistry in identifying novel compounds with promising pharmacological profiles.
Antimicrobial Activity
Derivatives related to the specified compound have been investigated for their antimicrobial properties. Research into 1,2,4-triazol-3-one derivatives, for example, has revealed good antimicrobial activity, suggesting that modifications to the tetrahydropyrimidine core can enhance its biological effectiveness against various microorganisms (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Therapeutic Potential
The exploration of tetrahydropyrimidine derivatives extends to their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathogenesis. For example, studies on compounds like WAY-100635 have contributed to understanding the modulation of serotonin receptors, which is crucial for developing treatments for neurological disorders (Craven, Grahame-Smith, & Newberry, 1994).
Pharmacological Investigations
The synthesis and pharmacological evaluation of tetrahydropyrimidine derivatives have identified compounds with promising antihypertensive and anti-inflammatory activities. These findings suggest the versatility of tetrahydropyrimidine scaffolds in drug development, highlighting their potential in addressing cardiovascular and inflammatory conditions (Chikhale, Bhole, Khedekar, & Bhusari, 2009).
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-35-21-11-9-19(10-12-21)25-24(26(32)36-5-2)23(28-27(33)29-25)18-30-13-15-31(16-14-30)20-7-6-8-22(17-20)34-3/h6-12,17,25H,4-5,13-16,18H2,1-3H3,(H2,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCKUQCCLKFRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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